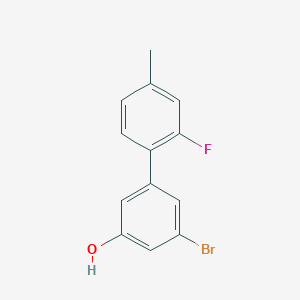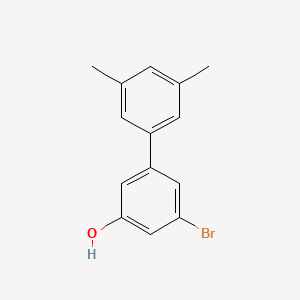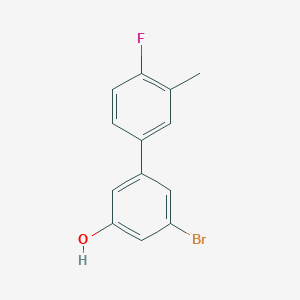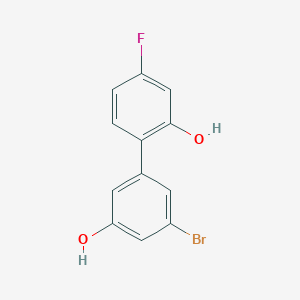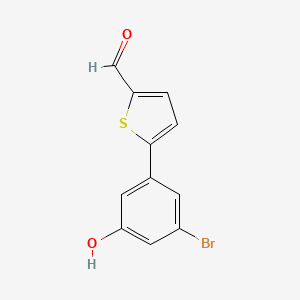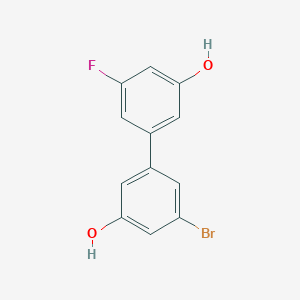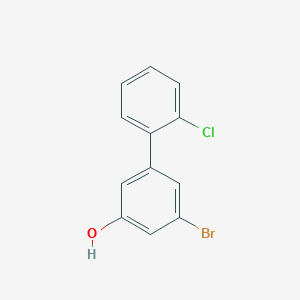
3-Bromo-5-(2-chlorophenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-(2-chlorophenyl)phenol, 95% (3-Br-5-CPP) is an aromatic brominated phenolic compound that has a wide range of applications in research and industrial settings. It is used as an intermediate for the synthesis of a variety of organic compounds, as well as for analytical and biochemical purposes. It has been studied for its potential applications in the fields of medicine, agriculture, and environmental science.
Scientific Research Applications
3-Bromo-5-(2-chlorophenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of organic compounds, as an analytical tool for the detection of trace metals, and as a biochemical reagent for the detection of enzymes. It has also been used in the synthesis of pharmaceuticals, pesticides, and other organic compounds.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(2-chlorophenyl)phenol, 95% is not well understood. However, it is believed that the bromine atoms in the compound act as electron-withdrawing groups, which increase the reactivity of the molecule. This increased reactivity allows it to interact with other molecules, leading to the formation of new products.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-5-(2-chlorophenyl)phenol, 95% are largely unknown. However, it has been shown to have antifungal and antibacterial properties, and may have potential applications in the treatment of infections. It has also been shown to have an inhibitory effect on the growth of certain cancer cells.
Advantages and Limitations for Lab Experiments
The main advantage of using 3-Bromo-5-(2-chlorophenyl)phenol, 95% in lab experiments is that it is relatively easy to synthesize and is relatively stable. It is also relatively inexpensive and can be stored for long periods of time without significant loss of activity. However, it is toxic and should be handled with care.
Future Directions
The potential applications of 3-Bromo-5-(2-chlorophenyl)phenol, 95% are vast and varied. Further research is needed to explore the potential of this compound in the fields of medicine, agriculture, and environmental science. It may also have potential applications in the synthesis of new organic compounds and as a reagent for the detection of trace metals. Additionally, further research is needed to better understand the biochemical and physiological effects of 3-Bromo-5-(2-chlorophenyl)phenol, 95%.
Synthesis Methods
3-Bromo-5-(2-chlorophenyl)phenol, 95% is synthesized by the reaction of 2-chlorophenol and bromine in aqueous solution. The reaction is carried out at room temperature, and the product is purified by recrystallization. The yield of the reaction is typically around 95%.
properties
IUPAC Name |
3-bromo-5-(2-chlorophenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrClO/c13-9-5-8(6-10(15)7-9)11-3-1-2-4-12(11)14/h1-7,15H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRINXQQKURUBIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC(=C2)Br)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00686388 |
Source


|
| Record name | 5-Bromo-2'-chloro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(2-chlorophenyl)phenol | |
CAS RN |
1261991-83-6 |
Source


|
| Record name | 5-Bromo-2'-chloro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







